molecular formula C13H13N7O B1216062 4-Methoxytriamterene CAS No. 5113-30-4

4-Methoxytriamterene

Cat. No.: B1216062
CAS No.: 5113-30-4
M. Wt: 283.29 g/mol
InChI Key: XXFIGLAYTZCDPY-UHFFFAOYSA-N
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Description

4-Methoxytriamterene is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of three amino groups at positions 2, 4, and 7, and a 4-methoxyphenyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytriamterene typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxytriamterene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxytriamterene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxytriamterene is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

4-Methoxytriamterene, a derivative of the diuretic agent triamterene, has garnered attention for its significant biological activities, particularly in renal physiology and potential therapeutic applications. This compound primarily functions as a potassium-sparing diuretic, impacting sodium and potassium ion transport within the kidneys. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Target Sites:
this compound primarily targets the epithelial sodium channels (ENaC) located in the late distal convoluted tubule and collecting ducts of the nephron. By inhibiting these channels, it reduces sodium reabsorption and promotes diuresis while sparing potassium from excretion.

Biochemical Pathways:
The compound is metabolized via hydroxylation and conjugation processes involving cytochrome P450 enzymes, particularly CYP1A2. This metabolic pathway is crucial for its pharmacological effects and potential toxicity.

Pharmacodynamics:
The primary outcomes of this compound administration include:

  • Increased sodium and water excretion
  • Reduced potassium loss
  • Potential modulation of cellular signaling pathways related to ion transport .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by:

  • Absorption: Rapidly absorbed with peak plasma concentrations occurring shortly after administration.
  • Distribution: Widely distributed in body tissues, with a notable affinity for renal tissues.
  • Metabolism: Undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
  • Excretion: Primarily eliminated through renal pathways, necessitating caution in patients with renal impairment.

Case Study 1: Lithium-Induced Nephrogenic Diabetes Insipidus

A notable clinical case involved a patient suffering from lithium-induced nephrogenic diabetes insipidus (NDI). The patient exhibited severe polyuria and was treated with triamterene. Following administration, there was a rapid decrease in urine volume alongside improvements in polydipsia, demonstrating the efficacy of this compound in mitigating symptoms associated with NDI .

Case Study 2: Triamterene Crystalline Nephropathy

Another study reported two cases of crystalline nephropathy linked to triamterene use. Patients developed acute renal failure characterized by hemolysis while on triamterene therapy. These findings underscore the potential risks associated with the compound, particularly when used inappropriately or without adequate monitoring .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Study FocusFindings
Diuretic EfficacyDemonstrated significant diuretic effects comparable to thiazide diuretics in clinical settings .
Cellular EffectsInfluences cellular metabolism and signaling pathways related to ion transport.
Metabolic PathwaysUndergoes phase I metabolism leading to active metabolites that may contribute to its effects.

Properties

IUPAC Name

6-(4-methoxyphenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFIGLAYTZCDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199151
Record name 4-Methoxytriamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5113-30-4
Record name 4-Methoxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxytriamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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